molecular formula C4H6N4O2 B14682732 5,6-Diamino-1-hydroxypyrimidin-2(1h)-one CAS No. 37440-40-7

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one

Katalognummer: B14682732
CAS-Nummer: 37440-40-7
Molekulargewicht: 142.12 g/mol
InChI-Schlüssel: BJXXEEJYAOQWCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-hydroxypyrimidin-2(1h)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable diamine and a carbonyl compound, the reaction can proceed through intermediate stages involving condensation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 5,6-Diamino-1-hydroxypyrimidin-2(1h)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-1-hydroxypyrimidin-2(1h)-one
  • 6-Amino-1-hydroxypyrimidin-2(1h)-one
  • 5,6-Diaminopyrimidin-2(1h)-one

Uniqueness

5,6-Diamino-1-hydroxypyrimidin-2(1h)-one is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyrimidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

37440-40-7

Molekularformel

C4H6N4O2

Molekulargewicht

142.12 g/mol

IUPAC-Name

5,6-diamino-1-hydroxypyrimidin-2-one

InChI

InChI=1S/C4H6N4O2/c5-2-1-7-4(9)8(10)3(2)6/h1,10H,5-6H2

InChI-Schlüssel

BJXXEEJYAOQWCL-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=O)N(C(=C1N)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.